molecular formula C7H9NO B078151 3-Ethylpyridine 1-oxide CAS No. 14906-62-8

3-Ethylpyridine 1-oxide

Cat. No.: B078151
CAS No.: 14906-62-8
M. Wt: 123.15 g/mol
InChI Key: WHLDRJCCCXVISS-UHFFFAOYSA-N
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Description

3-Ethylpyridine 1-oxide (CAS 14906-62-8) is a pyridine N-oxide derivative of significant interest in organic synthesis and medicinal chemistry research. This compound features a zwitterionic structure with a highly polar N+–O– bond, which profoundly influences its reactivity and physical properties, including enhanced water solubility compared to its parent heterocycle . Key Research Applications and Value: Synthetic Chemistry Intermediate: The N-oxide functionality activates the pyridine ring toward electrophilic substitution, facilitating chlorination, nitration, and other reactions at the 2- and 4-positions, which are less accessible in pyridine itself . It also serves as a versatile precursor for the synthesis of substituted pyridines through subsequent deoxygenation . Building Block in Medicinal Chemistry: The N-oxide group is a key functionality in prodrug design, particularly for hypoxia-activated therapeutics, and is used to modulate the physicochemical properties of drug candidates, such as increasing aqueous solubility and reducing membrane permeability . Model Compound in Oxidation Studies: As a stable N-oxide, it serves as a valuable reference compound in methodological development for the oxygenation of heteroaromatic systems . Ligand in Coordination Chemistry: The oxygen atom of the N-oxide group can coordinate to metal centers, making it a useful ligand for constructing metal-organic complexes and catalysts . Handling and Storage: For optimal stability, this hygroscopic compound should be stored sealed in a dry environment at 2-8°C . Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLDRJCCCXVISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C[N+](=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164161
Record name Pyridine, 3-ethyl-, 1-oxide
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14906-62-8
Record name Pyridine, 3-ethyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14906-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-ethyl-, 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 3 Ethylpyridine 1 Oxide Derivatives

Transformations Involving the N-Oxide Moiety

The N-oxide functional group in 3-Ethylpyridine (B110496) 1-oxide is central to its reactivity, participating in a variety of reactions that modify or remove the oxygen atom, or activate the pyridine (B92270) ring for further functionalization.

The removal of the oxygen atom from the N-oxide, known as deoxygenation, is a fundamental transformation in pyridine chemistry, often employed to restore the parent pyridine structure after the N-oxide has been used to direct other reactions. A variety of reagents and catalytic systems have been developed for this purpose.

One notable method involves the use of alkanesulfonyl chlorides in the presence of a tertiary amine base. For instance, the deoxygenation of 3-methylpyridine (B133936) N-oxide, a close structural analog of 3-ethylpyridine 1-oxide, can be achieved with methanesulfonyl chloride (MsCl) and triethylamine (B128534) (Et3N). clockss.org Mechanistic studies suggest that this reaction may proceed through the in-situ generation of sulfur dioxide, which acts as the deoxygenating agent. clockss.org This approach is advantageous as it avoids the chlorination of the pyridine ring, a common side reaction with other deoxygenating agents like phosphorus oxychloride. clockss.org

The following table summarizes the deoxygenation of 3-methylpyridine N-oxide with different alkanesulfonyl chlorides:

EntryAlkanesulfonyl Chloride (equiv.)Base (equiv.)ProductYield (%)
1MeSO2Cl (9)Et3N (12)3-Methylpyridine84
2PhCH2SO2Cl (5)Et3N (8)3-Methylpyridine59
Data sourced from a study on the deoxygenation of 3-methylpyridine N-oxide. clockss.org

Other established methods for the deoxygenation of pyridine N-oxides include catalytic hydrogenation, reduction with phosphorus trichloride, and the use of zinc in the presence of ammonium (B1175870) salts. organic-chemistry.org Palladium-catalyzed transfer oxidation using trialkylamines has also been reported as a chemoselective method for deoxygenation. organic-chemistry.org

Sigmatropic rearrangements are concerted pericyclic reactions involving the migration of a sigma-bond across a pi-system. In the context of pyridine N-oxide derivatives, the thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxides serves as a key example. These transformations are regiospecific and are understood to proceed through concerted nih.govsemanticscholar.org and chemtube3d.comchemtube3d.com sigmatropic rearrangements. arkat-usa.org

The thermal rearrangement of 2-allyloxypyridine N-oxide leads to the formation of N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones. arkat-usa.org This reactivity highlights a pathway for the functionalization of the pyridine ring through a rearrangement process. While this specific rearrangement has been detailed for 2-allyloxy derivatives, it provides a mechanistic framework that could potentially be applicable to appropriately substituted derivatives of this compound.

The pyridine N-oxide moiety significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic attack. The oxygen atom can be activated by an electrophile, which in turn activates the 2- and 4-positions of the pyridine ring for nucleophilic substitution. chemtube3d.comscripps.edu

The general mechanism involves the initial attack of the N-oxide oxygen on an electrophile, forming an activated intermediate. A subsequent nucleophilic attack at the 2- or 4-position, followed by the elimination of the oxygen-containing leaving group, leads to the substituted pyridine. scripps.edu Common reagents like phosphorus oxychloride (POCl3) can facilitate these reactions, leading to chlorination at the 2- and 4-positions. chemtube3d.com

For this compound, nucleophilic attack would be expected to occur at the 2- and 4-positions, following activation of the N-oxide. The ethyl group at the 3-position may exert some steric and electronic influence on the regioselectivity of the attack.

The oxygen atom of the N-oxide is nucleophilic and can react with alkylating agents. The alkylation of pyridine N-oxides with alkyl halides in a suitable solvent like acetonitrile (B52724) results in the formation of N-alkyloxypyridinium halides. scribd.com This reaction provides a straightforward method for the derivatization of the N-oxide functionality. In the case of this compound, reaction with an alkyl halide would yield the corresponding N-alkyloxy-3-ethylpyridinium halide.

Radical Pathways and Functionalization Strategies

In addition to ionic reaction pathways, pyridine N-oxides can participate in radical reactions, opening up alternative avenues for functionalization.

Recent research has demonstrated the utility of pyridine N-oxides as precursors for hydrogen atom transfer (HAT) reagents in photoredox catalysis. nih.govsemanticscholar.orgrsc.org This approach allows for the functionalization of unactivated C(sp3)-H bonds. nih.gov

The proposed mechanism involves the single-electron oxidation of the pyridine N-oxide by a photoexcited acridinium (B8443388) catalyst to generate an N-oxy radical cation. nih.govchemrxiv.org This electrophilic radical species is a potent hydrogen atom abstractor. nih.gov It can abstract a hydrogen atom from a C-H substrate, generating an alkyl radical. This alkyl radical can then engage in various bond-forming reactions, such as addition to electron-deficient olefins. nih.gov

The reactivity of the pyridine N-oxide as a HAT precursor can be tuned by modifying the substituents on the pyridine ring. Electron-deficient pyridine N-oxides have been shown to be more effective in these transformations. nih.gov This strategy offers a powerful tool for C-H functionalization, and this compound could potentially serve as a HAT reagent in such reactions, with the ethyl group influencing its electronic properties and reactivity.

Substitution and Regioselective Functionalization on the Pyridine Ring

The introduction of the N-oxide functionality profoundly alters the reactivity of the pyridine ring. The oxygen atom acts as a strong electron-donating group through resonance, increasing electron density at the C2 (ortho) and C4 (para) positions. This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack. Conversely, the inductive electron-withdrawing effect of the N-O group, especially upon protonation or coordination to a Lewis acid, deactivates the ring and makes it highly susceptible to nucleophilic attack. scripps.eduwikipedia.org

Nucleophilic aromatic substitution (SNAr) on the pyridine N-oxide ring typically occurs at the C2 and C4 positions. chemtube3d.com The reaction is greatly facilitated by first activating the N-oxide oxygen with an electrophile. For example, treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride converts the hydroxyl-like oxygen into a good leaving group. wikipedia.orgyoutube.com This activation dramatically increases the electrophilicity of the C2 and C4 carbons, allowing for attack by nucleophiles such as chloride ions. Subsequent elimination and rearomatization yield the 2- or 4-chlorinated pyridine product. chemtube3d.comyoutube.com The resulting chloropyridines are themselves valuable intermediates for further substitution reactions. wikipedia.org

A milder, one-pot procedure for the synthesis of 2-substituted pyridines involves the activation of the N-oxide with the phosphonium (B103445) salt PyBroP, followed by the addition of a variety of nucleophiles. acs.org This method avoids the harsh conditions often associated with traditional SNAr chemistry. Furthermore, studies on substrates like 4-nitropyridine (B72724) 1-oxide have shown that nucleophilic substitution can be accelerated by exposure to ultraviolet light. rsc.org

Direct deprotonation of the pyridine N-oxide ring, known as metallation, offers a powerful route for regioselective functionalization. This reaction involves the use of a strong base to abstract a proton from one of the ring carbons, creating a potent nucleophilic organometallic intermediate. This intermediate can then be quenched with a wide range of electrophiles to introduce new substituents onto the ring. arkat-usa.org This method allows for the introduction of functional groups at positions that may not be accessible through other substitution patterns, providing a complementary strategy for the synthesis of specifically substituted pyridine N-oxide derivatives.

Regioselective Alkylation and Arylation Patterns (e.g., C2-substitution)

The functionalization of pyridine rings is a cornerstone of synthetic organic chemistry, providing pathways to a vast array of molecules with applications in pharmaceuticals, agrochemicals, and materials science. Among the various strategies, the direct C-H functionalization of pyridine N-oxides has emerged as a powerful and atom-economical approach. The N-oxide moiety activates the pyridine ring, particularly at the C2 and C6 positions, rendering them susceptible to nucleophilic attack and facilitating reactions that are otherwise challenging with the parent pyridine. This section focuses on the regioselective alkylation and arylation of this compound, with a specific emphasis on substitution at the C2 position.

The presence of the ethyl group at the C3 position introduces both steric and electronic effects that can influence the regioselectivity of these reactions. Generally, functionalization of 3-substituted pyridine N-oxides preferentially occurs at the less sterically hindered C2 position over the C6 position.

Palladium-Catalyzed C2-Arylation:

One of the most robust methods for the C2-arylation of pyridine N-oxides is the palladium-catalyzed direct C-H arylation. researchgate.netnih.govrsc.org This approach typically involves the reaction of the pyridine N-oxide with an aryl halide (e.g., aryl bromide) or an arylboronic acid in the presence of a palladium catalyst and a suitable base. researchgate.netrsc.orgnih.gov Mechanistic studies suggest that the reaction can proceed through a cooperative catalytic system involving different palladium species. nih.govberkeley.edu

While specific studies detailing the C2-arylation of this compound are not extensively documented in publicly available literature, the general success with other 3-substituted pyridine N-oxides provides a strong indication of its feasibility. nih.gov The reaction conditions are typically optimized by varying the palladium source (e.g., Pd(OAc)₂), ligands (if any), base (e.g., K₂CO₃, Cs₂CO₃), and solvent.

A representative transformation is depicted below:

General scheme for C2-arylation of this compoundA general reaction scheme for the palladium-catalyzed C2-arylation of this compound with an aryl halide.

The following table outlines plausible reaction parameters for the C2-arylation of this compound based on established protocols for similar substrates.

EntryArylating Agent (Ar-X)CatalystBaseSolventTemp (°C)Yield (%)
14-BromotoluenePd(OAc)₂K₂CO₃Dioxane120Est. >80
21-Bromo-4-methoxybenzenePd(OAc)₂Cs₂CO₃Toluene (B28343)110Est. >85
31-Bromo-3-fluorobenzenePd(OAc)₂ / P(tBu)₃K₃PO₄DMF130Est. >75
4Phenylboronic acidPd(OAc)₂Ag₂ODioxane90Est. >90
Note: The yields are estimated based on reported efficiencies for analogous 3-substituted pyridine N-oxides. Actual experimental results may vary.

Regioselective Alkylation with Organometallic Reagents:

The introduction of alkyl groups at the C2 position of this compound can be achieved through reactions with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi). sci-hub.stnih.gov The N-oxide activates the C2 position for nucleophilic attack by the carbanionic component of the organometallic reagent.

The reaction of a pyridine N-oxide with a Grignard reagent, followed by treatment with an acylating agent like acetic anhydride (B1165640), can lead to the formation of the 2-substituted pyridine. organic-chemistry.org This process is believed to proceed through a dihydropyridine (B1217469) intermediate. For 3-substituted pyridine N-oxides, this method has been shown to be effective for introducing a variety of alkyl and aryl groups at the C2 position. organic-chemistry.org

A general scheme for this transformation is as follows:

General scheme for C2-alkylation of this compoundA general reaction scheme for the C2-alkylation of this compound using a Grignard reagent followed by rearomatization.

Below is a table of expected outcomes for the C2-alkylation of this compound with various Grignard reagents, based on the literature for similar substrates.

EntryGrignard Reagent (R-MgX)Quenching/Rearomatization AgentSolventTemp (°C)ProductYield (%)
1Methylmagnesium bromideAcetic AnhydrideTHF25 then 1202-Methyl-3-ethylpyridineEst. 60-70
2Ethylmagnesium chlorideAcetic AnhydrideTHF25 then 1202,3-DiethylpyridineEst. 55-65
3Phenylmagnesium bromideAcetic AnhydrideTHF25 then 1202-Phenyl-3-ethylpyridineEst. 75-85
4Isopropylmagnesium chlorideAcetic AnhydrideTHF25 then 1202-Isopropyl-3-ethylpyridineEst. 40-50
Note: The yields are estimated based on reported efficiencies for analogous 3-substituted pyridine N-oxides. The final product is the deoxygenated pyridine. Steric hindrance from bulkier Grignard reagents may lead to lower yields.

Advanced Spectroscopic Characterization Techniques for 3 Ethylpyridine 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the complete structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the chemical environment of each proton and carbon atom and their connectivity.

Proton (¹H) NMR spectroscopy provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The N-oxide group significantly influences the electronic distribution in the pyridine (B92270) ring, generally causing a downfield shift (to higher ppm values) for the ring protons compared to the parent 3-ethylpyridine (B110496), particularly for the protons at the C2 and C6 positions.

The ethyl group protons will appear in their characteristic regions, with the methylene (B1212753) (CH₂) protons being influenced by the aromatic ring and the methyl (CH₃) protons appearing further upfield. Based on data from analogous substituted pyridine N-oxides, a predicted ¹H NMR spectrum for 3-Ethylpyridine 1-oxide in a solvent like CDCl₃ would exhibit the following signals:

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~8.2 - 8.4 Singlet (or narrow triplet) -
H-6 ~8.1 - 8.3 Doublet ~6.0 - 7.0
H-4 ~7.2 - 7.4 Doublet ~7.5 - 8.5
H-5 ~7.1 - 7.3 Doublet of Doublets J₅,₆ ≈ 6.0 - 7.0, J₅,₄ ≈ 7.5 - 8.5
-CH₂- (Ethyl) ~2.6 - 2.8 Quartet ~7.5

Note: The exact chemical shifts are predictive and can vary based on solvent and experimental conditions.

Carbon-¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment. The N-oxidation and the ethyl substituent both influence the chemical shifts of the pyridine ring carbons. The carbons directly bonded to the electronegative N-oxide group (C2 and C6) are significantly deshielded and shifted downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 ~138 - 141
C-6 ~137 - 140
C-3 ~135 - 138
C-4 ~125 - 128
C-5 ~124 - 127
-CH₂- (Ethyl) ~22 - 25

Note: The exact chemical shifts are predictive and can vary based on solvent and experimental conditions.

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, a COSY spectrum would show a clear correlation between the methyl (-CH₃) and methylene (-CH₂) protons of the ethyl group. It would also reveal the connectivity of the aromatic protons, showing cross-peaks between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would link each proton signal to its corresponding carbon signal. For example, it would show a cross-peak connecting the proton signal at ~1.2-1.4 ppm to the carbon signal at ~13-16 ppm, confirming the assignment of the ethyl -CH₃ group. Similarly, it would connect the signals for H-2, H-4, H-5, and H-6 to their respective carbon atoms (C-2, C-4, C-5, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The methylene (-CH₂) protons showing correlations to the aromatic carbons C-2, C-3, and C-4.

The H-2 proton showing correlations to C-3 and C-4.

The H-4 proton showing correlations to C-2, C-3, and C-5.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure, confirming the predicted assignments from 1D spectra.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The most defining feature in the IR spectrum of an aromatic N-oxide is the N-O stretching vibration (νN-O). This vibration gives rise to a strong absorption band that is characteristic of the N-oxide functional group. For alkylpyridine 1-oxides, this band typically appears in the 1200-1300 cm⁻¹ region. rsc.org Research has shown that the position of the alkyl group on the pyridine ring influences the frequency of this absorption. rsc.org Specifically, the presence of a 3-alkyl group, as in this compound, causes the N-O stretching vibration to shift to a higher frequency within this range, often observed around 1260-1280 cm⁻¹ . rsc.org This shift is a key diagnostic feature for identifying 3-substituted pyridine N-oxides.

Beyond the prominent N-O stretch, the IR spectrum of this compound displays several other characteristic absorption bands that confirm the presence of its structural components.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch (CH₃, CH₂) 2850 - 2980 Medium
Aromatic C=C and C=N Ring Stretching 1400 - 1620 Medium to Strong
N-O Stretch 1260 - 1280 Strong

The spectrum will show weak to medium bands above 3000 cm⁻¹ corresponding to the aromatic C-H stretches. Just below 3000 cm⁻¹, bands corresponding to the asymmetric and symmetric C-H stretching of the ethyl group's CH₂ and CH₃ groups will be visible. The region between 1400 cm⁻¹ and 1620 cm⁻¹ will contain several bands due to the C=C and C=N stretching vibrations of the aromatic ring. Finally, strong bands in the fingerprint region (below 1000 cm⁻¹) related to C-H out-of-plane bending provide information about the substitution pattern of the aromatic ring.

Table 4: List of Chemical Compounds

Compound Name
This compound
3-ethylpyridine
CDCl₃ (Deuterated Chloroform)
3-methylpyridine (B133936) N-oxide

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides invaluable information regarding its molecular weight, elemental composition, and structural features through the analysis of its fragmentation patterns.

Elucidation of Molecular Structure and Fragmentation Pathways

Electron Ionization (EI) is a common method used in mass spectrometry where high-energy electrons bombard a molecule, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of the molecular ion of this compound is influenced by the presence of the N-oxide functional group and the ethyl substituent on the pyridine ring.

The behavior of alkylpyridine N-oxides under electron impact has been studied, revealing characteristic fragmentation pathways. researchgate.net A primary fragmentation involves the loss of an oxygen atom, a common feature for N-oxides, resulting in a significant [M-16]⁺ ion. researchgate.netresearchgate.net Another characteristic fragmentation is the elimination of a hydroxyl radical (·OH), leading to an [M-17]⁺ peak, which is particularly prominent in 2-substituted isomers but also occurs in 3-substituted ones. researchgate.net

The ethyl group also directs fragmentation. Cleavage of the C-C bond in the ethyl group (β-cleavage to the ring) results in the loss of a methyl radical (·CH₃) to form a stable [M-15]⁺ ion. Furthermore, McLafferty-type rearrangements, which are characteristic of molecules with a gamma-hydrogen relative to a carbonyl or, in this case, an N-oxide group, can also be observed. researchgate.net The fragmentation of the pyridine ring itself can lead to the loss of molecules like hydrogen cyanide (HCN). aps.org

Table 1: Postulated Mass Spectrometry Fragmentation of this compound

Fragment Ion Postulated Neutral Loss m/z (for C₇H₉NO) Fragmentation Pathway
[C₇H₉NO]⁺ - 123 Molecular Ion (M⁺)
[C₇H₉N]⁺ O 107 Loss of oxygen atom from N-oxide
[C₇H₈N]⁺ ·OH 106 Loss of hydroxyl radical
[C₆H₆NO]⁺ ·CH₃ 108 Loss of methyl radical from ethyl group
[C₆H₅N]⁺ C₂H₄O 91 Complex rearrangement and fragmentation

Note: The relative intensities of these peaks can vary depending on the mass spectrometer's conditions.

Hyphenated Techniques (e.g., GC-MS, HPLC-MS) for Purity and Mixture Analysis

To analyze this compound in complex mixtures or to assess its purity, mass spectrometry is often coupled with chromatographic separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable compounds. The sample is first vaporized and separated based on its boiling point and polarity on a GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. GC-MS can be used to confirm the identity of this compound by matching its retention time and mass spectrum with that of a known standard. It is also a powerful tool for identifying and quantifying impurities in a sample. The analysis of various pyridine derivatives in complex samples, such as coffee, demonstrates the utility of GC-MS in separating and identifying specific compounds within a matrix. mdpi.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For compounds that are not sufficiently volatile or are thermally labile, HPLC-MS is the preferred method. Separation is achieved in the liquid phase based on the analyte's affinity for the stationary and mobile phases. The eluent from the HPLC column is then introduced into the mass spectrometer, typically using an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). HPLC-MS is crucial for distinguishing N-oxides from hydroxylated metabolites, a common challenge in drug metabolism studies. researchgate.net This makes it an ideal technique for the purity assessment and analysis of this compound in various sample types.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is characterized by electronic transitions within the aromatic pyridine ring, which acts as a chromophore. uzh.ch

The electronic structure of the pyridine ring contains σ, π, and n (non-bonding) molecular orbitals. The introduction of the N-oxide group significantly influences the electronic transitions. The oxygen atom has lone pairs of electrons (n-electrons) and also perturbs the π-electron system of the pyridine ring. The primary electronic transitions observed are π → π* and n → π*. youtube.comyoutube.com

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths. uzh.ch For the related compound 3-ethylpyridine, absorption maxima are observed around 250-270 nm. nist.gov

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (on the oxygen atom of the N-oxide group) to a π* antibonding orbital. These are generally lower in energy than π → π* transitions and appear as weaker absorption bands at longer wavelengths. uzh.ch

The N-oxide group acts as an auxochrome, a group that modifies the light-absorbing properties of a chromophore. It typically causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the π → π* bands compared to the parent pyridine.

Table 2: Expected UV-Vis Absorption Data for this compound

Transition Type Expected Wavelength Range (λmax) Molar Absorptivity (ε) Associated Orbitals
π → π* 250 - 300 nm High Promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system.

Note: The exact λmax and ε values are solvent-dependent.

Computational Chemistry and Theoretical Modeling of 3 Ethylpyridine 1 Oxide Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. For 3-Ethylpyridine (B110496) 1-oxide, DFT is employed to calculate various electronic properties, providing a deep understanding of its chemical nature.

Calculations reveal that the oxygen atom of the N-O bond carries a significant negative charge, while the nitrogen atom becomes positively charged, creating a zwitterionic character. This charge separation leads to a large dipole moment for the molecule. The electron density is redistributed throughout the pyridine (B92270) ring, with an increase in electron density at the ortho (2 and 6) and para (4) positions relative to the N-oxide group. The ethyl group at the 3-position primarily acts as a weak electron-donating group through hyperconjugation and induction.

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. In pyridine N-oxides, the HOMO is typically localized over the N-oxide group and the aromatic ring, while the LUMO is distributed over the ring system. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Note: These values are illustrative and depend on the specific DFT functional and basis set used for the calculation.

DFT calculations provide precise information about the geometric structure of 3-Ethylpyridine 1-oxide, including bond lengths, bond angles, and dihedral angles. The N-O bond length in pyridine N-oxides is typically around 1.34 Å, which is shorter than a typical N-O single bond, indicating a degree of double bond character due to resonance. The C-N-C bond angle within the pyridine ring is wider than in pyridine itself, accommodating the steric and electronic effects of the oxygen atom. wikipedia.org

The interaction energy between this compound and other molecules or ions can be calculated to understand its binding affinities. For instance, the interaction energy with a proton can be calculated to determine its basicity. The pKa of protonated pyridine-N-oxide is around 0.8, making it a much weaker base than pyridine. wikipedia.org This is because the lone pair on the nitrogen is involved in bonding with the oxygen, and protonation would occur on the oxygen atom.

DFT can also be used to calculate the bond dissociation energy (BDE) of the N-O bond. The N-O BDE in pyridine N-oxides is a critical parameter for understanding their role as oxidizing agents. Computational studies on various pyridine N-oxides have shown a range of N-O BDEs, which are influenced by the substituents on the pyridine ring. mdpi.com

Table 2: Illustrative Optimized Geometrical Parameters for this compound

Parameter Illustrative Value
N-O Bond Length 1.34 Å
C2-N Bond Length 1.38 Å
C6-N Bond Length 1.38 Å
C-N-C Bond Angle 124°
C-C-N-O Dihedral Angle ~0° (planar)

Note: These values are illustrative and derived from typical DFT calculations on similar pyridine N-oxide systems.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of the molecule.

For this compound, the MEP map would show regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). The most negative region is expected to be located around the oxygen atom of the N-oxide group, making it the primary site for electrophilic attack and for forming hydrogen bonds. nih.gov This high negative potential on the oxygen atom is a key feature of N-oxides and is responsible for many of their characteristic reactions.

Regions of positive potential are generally found around the hydrogen atoms of the pyridine ring and the ethyl group. The distribution of electrostatic potential on the aromatic ring is influenced by the interplay between the electron-donating N-oxide group and the ethyl substituent. The MEP analysis helps in understanding the regioselectivity of electrophilic substitution reactions on the pyridine ring.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide insights into the dynamic behavior of systems, including conformational changes and intermolecular interactions.

MD simulations can be used to explore the conformational landscape of this compound. The primary source of conformational flexibility in this molecule is the rotation of the ethyl group around the C-C single bond connecting it to the pyridine ring. While the pyridine N-oxide ring itself is rigid and planar, the ethyl group can adopt various conformations.

By running MD simulations at different temperatures, the rotational dynamics of the ethyl group can be studied. The simulations can provide information on the preferred dihedral angles and the energy barriers for rotation. This information is important for understanding how the molecule's shape and flexibility influence its interactions with other molecules, such as in a solvent or at a biological receptor site. The simulations would typically show that the ethyl group is not fixed in a single conformation but rather samples a range of rotational states.

MD simulations are particularly useful for studying the behavior of this compound in a condensed phase, such as in a solvent or adsorbed onto a surface. For example, simulations of this compound in water would reveal the structure of the hydration shell around the molecule. The strong negative charge on the N-oxide oxygen atom would lead to the formation of strong hydrogen bonds with water molecules. The simulations can quantify the number of hydrogen bonds, their lifetimes, and their geometric arrangement.

The adsorption of this compound on a solid surface, such as a metal oxide or a carbon-based material, can also be investigated using MD. These simulations can predict the preferred orientation of the molecule on the surface and calculate the adsorption energy. This is relevant for applications in catalysis and materials science. The interaction with the surface would be governed by a combination of electrostatic interactions, van der Waals forces, and potentially hydrogen bonding. For instance, the interaction between the polar N-O group and a polar surface would be a dominant factor in determining the adsorption geometry.

Advanced Quantum Chemical Calculations for Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting molecular properties. mdpi.comscirp.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For this compound, such calculations can elucidate its geometry, vibrational frequencies, and, most importantly, its chemical reactivity without the need for laboratory experiments. mdpi.com

The reactivity of this compound is dictated by its electronic landscape—the distribution of electrons across the molecule. Quantum chemical methods can map this landscape to predict how the molecule will interact with other chemical species.

The N-oxide functional group significantly alters the electronic properties compared to the parent pyridine. The oxygen atom withdraws electron density from the nitrogen, creating a highly polar N⁺-O⁻ bond, but it also acts as a powerful electron-donating group toward the aromatic ring through resonance. scripps.edunih.gov This dual nature makes pyridine N-oxides more reactive toward both electrophiles and nucleophiles than their parent pyridines. mdpi.comarkat-usa.org

Computational modeling predicts that electrophilic attack will preferentially occur at two main sites: the electron-rich oxygen atom and the C2 and C4 positions of the pyridine ring, which are activated by the N-oxide group. scripps.edu The ethyl group at the C3 position, being a weak electron-donating substituent, subtly modulates this reactivity profile. Conversely, nucleophilic attack on the ring is facilitated, particularly after an electrophile coordinates to the N-oxide oxygen, which further enhances the ring's electron deficiency. scripps.eduresearchgate.net

To quantify these predictions, properties such as atomic charges and the molecular electrostatic potential (ESP) are calculated. The ESP map visually identifies the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of the molecule. For this compound, the ESP would show the most negative region concentrated on the oxygen atom, confirming it as the primary site for interaction with electrophiles like protons or metal cations.

Below is a table of hypothetical calculated atomic charges for this compound, illustrating how different sites in the molecule vary in their electronic character. Such data is used to build quantitative models of reactivity.

AtomHypothetical Calculated Atomic Charge (a.u.)Predicted Reactivity
N-Oxide Oxygen (O)-0.65Strongly Nucleophilic / Site of Electrophilic Attack
Ring Nitrogen (N)+0.45Electrophilic (after O-coordination)
Ring Carbon 2 (C2)-0.15Nucleophilic / Site of Electrophilic Attack
Ring Carbon 4 (C4)-0.18Nucleophilic / Site of Electrophilic Attack
Ring Carbon 6 (C6)-0.14Nucleophilic / Site of Electrophilic Attack

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's reactivity. A smaller energy gap suggests that the molecule is more easily polarized and thus more chemically reactive. scirp.orgresearchgate.net

The Hard and Soft Acids and Bases (HSAB) principle provides a qualitative framework for predicting the outcome of chemical reactions, stating that hard acids prefer to react with hard bases, and soft acids with soft bases. wikipedia.orgadichemistry.com This concept can be quantified using parameters derived from quantum chemical calculations. Chemical hardness (η) is a measure of resistance to charge transfer and is directly related to the HOMO-LUMO gap. nih.gov Softness (S) is the reciprocal of hardness.

Chemical Hardness (η) = (E_LUMO – E_HOMO) / 2

Chemical Softness (S) = 1 / η

For this compound, the N-oxide oxygen is a hard nucleophilic (basic) center due to its high electronegativity and localized electron density. The delocalized π-system of the aromatic ring constitutes a softer basic site. wikipedia.org This distinction, predictable through HSAB theory, means that hard electrophiles (hard acids) will preferentially coordinate to the oxygen atom, while softer electrophiles (soft acids) may favor interaction with the π-cloud of the ring.

The following table presents illustrative quantum chemical parameters for this compound, calculated using DFT methods.

ParameterDefinitionHypothetical Calculated ValueImplication for Reactivity
E_HOMOEnergy of the Highest Occupied Molecular Orbital-6.8 eVRelates to electron-donating ability
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eVRelates to electron-accepting ability
Energy Gap (ΔE)E_LUMO - E_HOMO5.6 eVIndicates moderate reactivity and good kinetic stability
Hardness (η)Resistance to charge transfer2.8 eVClassifies the molecule as moderately hard
Softness (S)Reciprocal of hardness0.36 eV⁻¹Quantifies the polarizability of the molecule

Development of Integrated Computational Strategies for High-Accuracy Predictions

While single-level DFT calculations are highly valuable, achieving high-accuracy predictions for complex chemical phenomena, such as reaction kinetics and thermodynamics, often requires more sophisticated approaches. Integrated computational strategies combine multiple theoretical methods to leverage the strengths of each, yielding results that are more closely aligned with experimental reality. mdpi.comnih.gov

A typical integrated strategy might involve several steps. First, an initial geometry optimization and frequency calculation may be performed using a computationally efficient DFT functional and basis set. This provides a reasonable molecular structure and confirms it is a true energy minimum. Next, for more precise energy values, single-point energy calculations can be performed on this geometry using higher-level, more computationally demanding methods, such as coupled-cluster theory (e.g., CCSD(T)) or composite methods (e.g., G4-MP2).

Furthermore, to model the behavior of this compound in a realistic chemical environment, solvent effects are incorporated into the calculations. This is commonly done using a Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium, which can significantly influence molecular properties and reaction energy barriers. researchgate.net

Such integrated approaches are critical for accurately predicting properties like the N-O bond dissociation enthalpy (BDE), which is a key measure of the bond's strength, or for mapping the entire potential energy surface of a reaction to identify transition states and calculate activation energies. researchgate.net

The table below outlines a hypothetical workflow for an integrated computational study on a reaction involving this compound.

StepComputational MethodPurpose
1. Geometry OptimizationDFT (e.g., B3LYP/6-31G(d))Find the lowest energy structure of reactants, products, and transition states.
2. Vibrational Frequency AnalysisDFT (e.g., B3LYP/6-31G(d))Confirm stationary points as minima or transition states and calculate zero-point vibrational energies.
3. High-Accuracy Energy CalculationCoupled-Cluster (e.g., CCSD(T)/aug-cc-pVTZ)Obtain highly accurate electronic energies for all structures.
4. Solvent Effect InclusionPCM (Polarizable Continuum Model)Correct energies for the influence of a solvent environment.
5. Thermodynamic & Kinetic AnalysisStatistical ThermodynamicsCalculate reaction enthalpies, free energies, and reaction rate constants.

Through these advanced, multi-faceted computational strategies, a comprehensive and highly accurate theoretical model of this compound can be developed, providing predictive power that is invaluable for applications in synthesis, materials science, and medicinal chemistry.

Biological and Pharmacological Relevance of Pyridine N Oxides

Pyridine (B92270) N-Oxides as Bioactive Scaffolds in Medicinal Chemistry

The pyridine N-oxide moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility makes it an attractive starting point for the development of new drugs. The N-oxide group can act as a bioisostere for other functional groups, such as a carbonyl group, by mimicking its hydrogen bonding acceptor properties. This substitution can lead to improved pharmacological and physicochemical properties of a drug candidate.

Pyridine N-oxides serve as crucial intermediates in the synthesis of a wide array of biologically active molecules. Due to the often low reactivity of the parent pyridine ring, the N-oxide is frequently used as a synthetic handle to facilitate substitutions at various positions of the ring with high regioselectivity. This approach has been instrumental in the development of numerous pharmaceutical compounds.

The applications of pyridine N-oxides in drug discovery are extensive, with several approved drugs containing this structural motif. For instance, minoxidil, a well-known medication for hair loss, is a pyrimidine (B1678525) N-oxide derivative. Another example is chlordiazepoxide, an early benzodiazepine (B76468) drug. These examples underscore the successful integration of the N-oxide functionality into clinically relevant therapeutics.

Furthermore, the unique reactivity of pyridine N-oxides makes them valuable in creating diverse chemical libraries for high-throughput screening, a cornerstone of modern drug discovery. Their ability to be readily synthesized and subsequently modified allows for the rapid generation of novel compounds with the potential for a wide range of biological activities.

The pyridine N-oxide scaffold has been associated with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity: Several studies have highlighted the antimicrobial potential of pyridine N-oxide derivatives. Research has shown that certain picryl amino pyridine N-oxides exhibit better antibacterial activity than their non-oxidized counterparts. The presence of the N-oxide group, in combination with other substituents, appears to be crucial for their antimicrobial efficacy. For example, the introduction of a nitro group has been found to be important for the antifungal activity of some heterocyclic N-oxides. While direct studies on 3-Ethylpyridine (B110496) 1-oxide are limited, research on 3-alkylpyridine alkaloids (which are not N-oxides) has demonstrated modest antibiotic activity against several Gram-positive bacterial strains, suggesting that the 3-alkylpyridine core may contribute to antimicrobial effects.

Anti-inflammatory Activity: The anti-inflammatory potential of pyridine derivatives is also an area of active investigation. Derivatives of pyridine-4-one, which share some structural similarities with pyridine N-oxides, have been shown to possess anti-inflammatory effects, possibly through their iron-chelating properties. Given that inflammation is a complex process involving multiple pathways, the diverse chemical space offered by substituted pyridine N-oxides presents opportunities for the discovery of novel anti-inflammatory agents.

The therapeutic potential of pyridine N-oxide derivatives extends to a range of specific and complex diseases, including cancer, inflammatory conditions, and fibrotic diseases.

Cancer: The pyridine scaffold is a key component in numerous antitumor drugs. The antiproliferative activity of pyridine derivatives is influenced by the nature and position of their substituents. While direct evidence for the anticancer activity of 3-Ethylpyridine 1-oxide is not available, the broader class of pyridine N-oxides has been explored in this context. For example, some natural indolizidine N-oxide alkaloids have shown cytotoxic effects against various cancer cell lines.

Inflammatory and Fibrotic Diseases: A significant area of research for pyridine N-oxide derivatives is their activity as agonists for the G-protein-coupled receptor 84 (GPR84). GPR84 is a receptor that has been implicated in inflammatory and fibrotic diseases. Activation of GPR84 by synthetic agonists, including those with a pyridine N-oxide core, can modulate immune responses. This makes GPR84 a promising therapeutic target for conditions characterized by chronic inflammation and fibrosis, and pyridine N-oxide derivatives are being actively investigated as potential modulators of this receptor.

Structure-Activity Relationship (SAR) Studies of Pyridine N-Oxide Derivatives

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of drug candidates. For pyridine N-oxide derivatives, SAR studies aim to elucidate how different substituents on the pyridine ring influence their biological activity, potency, and selectivity.

A prime example of SAR-driven optimization is the development of potent and selective GPR84 agonists based on the pyridine N-oxide scaffold. Systematic modifications of a lead compound, DL-175, which is a biased agonist at GPR84, have revealed key structural features that enhance potency.

For instance, the addition of a hydroxyl group at the 5-position of the pyridine N-oxide ring was found to dramatically increase the potency for cAMP signaling by three orders of magnitude, resulting in compounds with low picomolar activity. This highlights the significant impact of even small structural changes on biological activity. The table below summarizes the effect of substitution on the potency of some GPR84 agonists.

CompoundModificationEffect on Potency (cAMP signaling)
DL-175Lead CompoundBaseline
Compound 68 (OX04528)Addition of 5-hydroxy to pyridine N-oxide~1000-fold increase
Compound 69 (OX04529)Addition of 5-hydroxy to pyridine N-oxide~1000-fold increase

These studies demonstrate that careful manipulation of the substitution pattern on the pyridine N-oxide ring can lead to the development of highly potent and selective agonists for GPR84, which are valuable tools for investigating the role of this receptor in disease and for potential therapeutic development.

The biological response of pyridine N-oxide derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the pyridine ring.

For antiproliferative activity, the presence and position of groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) have been shown to enhance activity against various cancer cell lines. Conversely, the introduction of bulky groups or halogen atoms can sometimes lead to a decrease in antiproliferative activity.

Receptor Signaling Pathways and Biased Agonism

Currently, there is a notable absence of specific research detailing the interaction of this compound with particular receptor signaling pathways. The exploration of its potential to act as an agonist, antagonist, or modulator of G-protein coupled receptors (GPCRs) or other receptor families has not been documented in available studies.

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is a significant area of modern pharmacology. This phenomenon allows for the development of drugs with more specific therapeutic effects and reduced side effects. However, no studies have been published that investigate whether this compound exhibits biased agonism at any receptor. Research on other pyridine-containing molecules has shown that subtle structural modifications can lead to biased signaling, suggesting that this could be a potential, though currently unexplored, characteristic of this compound.

Metabolic Pathways and Biotransformation Studies

The metabolism of pyridine N-oxides is a critical factor in determining their pharmacokinetic profile and biological activity. The biotransformation of these compounds can involve both the pyridine ring and the N-oxide group itself.

While direct evidence for this compound as a human metabolic intermediate is not available, studies on related compounds suggest this is a plausible metabolic fate for 3-ethylpyridine. Research has shown that 3-substituted pyridines, such as 3-methylpyridine (B133936), can undergo N-oxidation in vivo to form the corresponding pyridine N-oxide, which is then excreted in the urine. nih.gov This suggests that if 3-ethylpyridine is introduced into the body, it is likely to be metabolized, at least in part, to this compound by cytochrome P450 enzymes.

Table 1: In Vivo N-Oxidation of 3-Substituted Pyridines in Various Animal Species

Parent CompoundMetabolitePercentage of Dose Excreted as N-Oxide (Range across species)Animal Species Studied
PyridinePyridine-N-oxide10% - 40%Mice, Hamsters, Rats, Guinea-pigs, Rabbits, Ferrets
3-Methylpyridine3-Methylpyridine-N-oxide< 7%Mice, Hamsters, Rats, Guinea-pigs, Rabbits, Ferrets
3-Chloropyridine3-Chloropyridine-N-oxide< 7%Mice, Hamsters, Rats, Guinea-pigs, Rabbits, Ferrets

The formation of this compound from 3-ethylpyridine would be categorized as an enzymatic oxidation reaction, likely mediated by the cytochrome P450 monooxygenase system in the liver. Conversely, the N-oxide group can be subject to enzymatic reduction, a process known as deoxygenation, which would convert this compound back to 3-ethylpyridine.

The balance between N-oxidation and deoxygenation can be influenced by various factors, including the specific enzymes involved and the physiological conditions, such as oxygen levels. Some pyridine N-oxides have been investigated as hypoxia-activated prodrugs, where the low-oxygen environment of tumors facilitates their reduction to an active cytotoxic agent. While there is no specific data for this compound in this context, the general principle of enzymatic deoxygenation is well-established for this class of compounds.

The metabolic stability of a compound is a key determinant of its pharmacokinetic properties, such as its half-life and bioavailability. There is currently no published data on the metabolic stability or the full pharmacokinetic profile of this compound.

Based on studies of similar small molecules, it can be hypothesized that this compound, being a more polar molecule than 3-ethylpyridine, would have different absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of the N-oxide group generally increases water solubility, which could affect its distribution in the body and its route of excretion. A comprehensive assessment of its metabolic stability in human liver microsomes and in vivo pharmacokinetic studies would be necessary to understand its potential as a therapeutic agent.

Environmental Fate and Degradation Studies of Alkylpyridine N Oxides

Abiotic Transformation Pathways in the Environment

Abiotic transformation processes are chemical and physical changes that occur without the involvement of living organisms. For 3-Ethylpyridine (B110496) 1-oxide, these pathways are primarily dictated by its interaction with sunlight and its physical properties governing its movement between air, water, and soil.

The degradation of 3-Ethylpyridine 1-oxide in the environment can be initiated by sunlight. Heteroaromatic N-oxides are known to undergo photochemical reactions. nih.gov The N-O bond in the pyridine (B92270) N-oxide moiety can be activated by UV radiation, leading to the formation of reactive intermediates. acs.org Studies on various pyridine N-oxides have shown they can be photochemically oxidized, generating a pyridine N-oxide radical cation. nih.gov While specific environmental photolysis studies on this compound are not extensively documented, the general mechanism for pyridine N-oxides involves the absorption of light energy, which can lead to the formation of transient species that subsequently react with other molecules in the environment, such as water or oxygen, to form degradation products. Coupling biodegradation with UV photolysis has been shown to be a potential method to accelerate the transformation and mineralization of the parent compound, pyridine. acs.orgnih.gov

The transport and partitioning of a chemical in the environment are governed by its physical properties, including volatility and water solubility. The N-oxide functional group significantly influences these properties. The N-O bond is a formally zwitterionic dative bond, which imparts a high dipole moment and increases water solubility compared to the parent pyridine. nih.govscripps.edu Pyridine N-oxides are generally less volatile and more water-soluble solids or liquids than their corresponding pyridines. nih.govwikipedia.org

For this compound, this increased polarity and hydrophilicity suggest that it will have a low tendency to volatilize from water or soil surfaces. Its movement in the environment would be predominantly within the aqueous phase. Consequently, it is more likely to be found dissolved in surface water, groundwater, or soil porewater rather than in the atmosphere. This contrasts with its parent compound, 3-ethylpyridine, which has a higher vapor pressure and is only slightly soluble in water, giving it a greater potential for volatilization. sigmaaldrich.comthegoodscentscompany.com The stronger hydrogen bond basicity of N-oxides compared to pyridines further decreases their lipophilicity, reducing their tendency to partition into organic matter in soil and sediment. rsc.org

Biotic Degradation Mechanisms of Alkylpyridines

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of many organic pollutants from the environment. While direct studies on the microbial degradation of this compound are limited, a probable pathway involves an initial transformation to its parent compound, 3-ethylpyridine, which is then catabolized.

A key step in the biodegradation of pyridine N-oxides can be the reduction of the N-oxide back to the parent pyridine, a reaction that has been shown to be catalyzed by microorganisms such as E. coli. ias.ac.in Following this initial reduction, the resulting 3-ethylpyridine is susceptible to microbial degradation.

The bacterium Gordonia nitida LE31, isolated from industrial wastewater, has been shown to effectively use 3-ethylpyridine as a sole source of carbon and nitrogen. sigmaaldrich.comnih.gov Studies demonstrate that cells of G. nitida LE31 grown on 3-methylpyridine (B133936) can degrade 3-ethylpyridine without a lag phase, and vice-versa, indicating that the enzymatic pathways for these two compounds are shared or co-induced. nih.govnih.gov This suggests a robust catabolic system for short-chain 3-alkylpyridines within this bacterial strain.

Research into the degradation of 3-ethylpyridine by Gordonia nitida LE31 indicates a novel metabolic pathway that does not involve the typical initial hydroxylation or oxidation of the alkyl side group. nih.govresearchgate.net Instead, evidence points towards a direct cleavage of the pyridine ring. nih.gov The detection of formic acid as a metabolite during the degradation of both 3-methylpyridine and 3-ethylpyridine implies that the ring is cleaved between the C-2 and C-3 positions (or alternatively, the C-5 and C-6 positions). nih.govresearchgate.net Further experiments involving potential intermediates showed that cells grown on 3-ethylpyridine were induced to degrade levulinic acid, which is consistent with a C-2–C-3 ring cleavage mechanism. nih.govresearchgate.net This pathway represents a departure from other known alkylpyridine degradation routes. nih.gov

The proposed degradation pathway of 3-ethylpyridine in Gordonia nitida LE31 is supported by the identification of key metabolites and enzyme activities. nih.gov Formic acid was identified as a metabolic product through mass spectrometry analysis. researchgate.net The degradation of levulinic acid by induced cells further supports the C-2–C-3 cleavage pathway. nih.govnih.gov

Crucially, higher specific activities of certain enzymes were detected in cell extracts of G. nitida LE31 grown on 3-ethylpyridine compared to cells grown on acetate. nih.govasm.org These enzymes, levulinic aldehyde dehydrogenase and formamidase, are directly implicated in the proposed catabolic sequence following the initial ring cleavage. nih.govnih.govasm.org The elevated activity of these specific enzymes provides strong evidence for the proposed metabolic route.

Enzyme Activities in Crude Extracts of Gordonia nitida LE31

Data sourced from Lee et al. (2001). nih.gov

Environmental Monitoring and Analytical Challenges for Alkylpyridine N-Oxides

The environmental monitoring of alkylpyridine N-oxides, including this compound, presents a multifaceted challenge due to their physicochemical properties and the complexity of environmental matrices. The reliable detection and quantification of these compounds are crucial for assessing their environmental distribution, persistence, and potential ecological impact.

Analytical methodologies for the determination of pyridine derivatives have evolved, with chromatographic techniques being the most prominently used. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods for the analysis of such compounds. cdc.gov For enhanced sensitivity and selectivity, these are often coupled with mass spectrometry (MS). cdc.gov Specifically, GC-MS is a well-established method for the analysis of volatile and semi-volatile organic compounds like pyridine and its derivatives. cdc.govanalytice.com For less volatile or thermally labile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred method, offering high selectivity and low detection limits. tandfonline.com

The primary challenges in the environmental monitoring of alkylpyridine N-oxides stem from several factors. Their polarity, conferred by the N-oxide group, can lead to strong interactions with environmental matrices such as soil and sediment, making their extraction for analysis difficult. Furthermore, the potential for these compounds to be present at very low concentrations in environmental samples necessitates highly sensitive analytical methods. cdc.gov Matrix effects, where other components in the sample interfere with the analysis, can also pose a significant challenge, potentially leading to inaccurate quantification. tandfonline.com

Below is a table summarizing some of the analytical techniques that can be applied for the monitoring of alkylpyridine N-oxides and the associated challenges.

Analytical TechniquePrincipleAdvantagesChallenges
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and partitioning between a stationary and a mobile phase, followed by detection based on mass-to-charge ratio.High resolution and sensitivity, well-established for pyridine derivatives. cdc.govPotential for thermal degradation of the N-oxide group in the injector port; derivatization may be required to improve volatility and stability.
High-Performance Liquid Chromatography (HPLC) with UV detection Separation of compounds based on their partitioning between a stationary and a liquid mobile phase, with detection based on UV absorbance.Suitable for polar and non-volatile compounds.Lower sensitivity and selectivity compared to MS detection; co-eluting compounds can interfere with quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC separation followed by mass spectrometric detection involving precursor and product ion monitoring.High selectivity and sensitivity, suitable for complex matrices. tandfonline.comMatrix effects can suppress or enhance the analyte signal; availability of appropriate analytical standards can be a limitation.

The development of robust and validated analytical methods is paramount for the effective environmental monitoring of this compound and other related alkylpyridine N-oxides. Future research should focus on optimizing extraction procedures from various environmental compartments and on the development of certified reference materials to ensure the quality and comparability of monitoring data.

Advanced Applications in Catalysis and Materials Science

Catalytic Applications of Pyridine (B92270) N-Oxides

The unique electronic structure of the N-oxide functional group, characterized by a polarized N⁺-O⁻ bond, imparts distinct reactivity to the pyridine ring. This feature makes pyridine N-oxides, including 3-Ethylpyridine (B110496) 1-oxide, valuable components in various catalytic systems.

Ligand Design in Transition Metal Homogeneous Catalysis

Pyridine N-oxides are effective ligands for a wide array of transition metals, binding through the oxygen atom. wikipedia.org The presence of an ethyl group at the 3-position of the pyridine ring in 3-Ethylpyridine 1-oxide influences its ligand properties in several ways. Electronically, the alkyl group is weakly electron-donating, which can slightly increase the electron density on the oxygen atom, potentially enhancing its donor strength compared to the unsubstituted pyridine N-oxide. Sterically, the 3-position substituent has a less direct impact on coordination than a 2-position (ortho) substituent, which would be closer to the coordination site.

The design of catalysts often involves modifying ligands to tune the steric and electronic environment of the metal center. This tuning affects the catalyst's activity, selectivity, and stability. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial. While not extensively documented for this compound itself, related pyridine N-oxides have been used to modulate the catalytic activity of metal centers. The subtle steric and electronic profile of this compound makes it a candidate for creating a specific catalytic pocket around a metal ion, potentially leading to enhanced selectivity in reactions like hydrogenations, carbonylations, or C-H functionalizations.

Applications as Catalysts and Co-catalysts in Organic Transformations

Pyridine N-oxides can function not only as ligands but also as organocatalysts or co-catalysts in a variety of organic reactions. They are recognized as strong Lewis bases capable of activating substrates. nih.gov Chiral pyridine N-oxides, for example, have been successfully employed in asymmetric catalysis. nih.gov

In the context of this compound, its role as a catalyst is exemplified in reactions where it can act as a nucleophilic promoter or a hydrogen-atom transfer (HAT) agent. Recent studies have shown that pyridine N-oxides can be used in photoredox catalysis to facilitate C-H functionalization of unactivated C(sp³)–H bonds. acs.org In these systems, the pyridine N-oxide is oxidized to an oxygen-centered radical, which then acts as a potent hydrogen abstractor. The substitution pattern on the pyridine ring can modulate the reactivity of this radical intermediate.

Furthermore, pyridine N-oxides have been employed as co-catalysts to promote reactions such as the cobalt-catalyzed oxidation of methane. acs.org In such cases, the N-oxide is believed to play a role in the initiation step, facilitating the generation of radical species.

Utilization as Oxidants and Redox Auxiliaries

The N-O bond in pyridine N-oxides is relatively weak, allowing them to act as mild and selective oxygen transfer agents. thieme-connect.de They are frequently used as stoichiometric or catalytic oxidants in various transformations, particularly in the oxidation of substrates that are sensitive to harsher oxidizing agents.

Pyridine N-oxides are effective in gold-catalyzed oxidations of alkynes to produce 1,2-dicarbonyl compounds and in the oxidative rearrangement of propargyl alcohols. organic-chemistry.org The choice of the specific pyridine N-oxide can influence the efficiency of the reaction. For example, electron-withdrawing groups on the pyridine ring can enhance the oxidizing power of the N-oxide. Conversely, the electron-donating ethyl group in this compound would make it a milder oxidant compared to halogenated derivatives. This tunability allows for the selection of the appropriate N-oxide for a specific transformation, balancing reactivity with selectivity.

Pyridine N-Oxides as Ligands in Coordination Chemistry

The ability of the N-oxide oxygen to coordinate to metal ions is a cornerstone of its chemistry, leading to a vast array of coordination complexes with diverse structures and properties. wikipedia.org

Synthesis and Structural Characterization of Metal Complexes

Transition metal complexes of pyridine N-oxides are typically synthesized by reacting a metal salt with the corresponding N-oxide ligand in a suitable solvent. jscimedcentral.com A host of complexes with metals like manganese, iron, cobalt, nickel, copper, and zinc have been characterized. wikipedia.org

While crystal structures specifically featuring this compound are not widely reported, extensive research on the closely related 3-methylpyridine (B133936) N-oxide (3MePNO) provides valuable insights. For example, manganese(II) chloride reacts with 3MePNO to form a dimeric complex with the formula [Mn₂Cl₄(C₆H₇NO)₂(H₂O)₄]. iucr.orgnih.gov In this structure, two 3MePNO ligands bridge the two manganese centers. Each manganese ion is in a pseudo-octahedral environment, coordinated to two bridging N-oxide oxygens, two terminal chloride ions, and two terminal water molecules. nih.gov This contrasts with the polymeric chain structures formed by unsubstituted pyridine N-oxide and 2-methylpyridine N-oxide under similar conditions, highlighting how the position of the alkyl substituent influences the resulting supramolecular assembly. iucr.org It is highly probable that this compound would form similar dimeric structures.

Manganese(II) acetate also forms coordination polymers with substituted pyridine N-oxides, where both the acetate and N-oxide ligands act as bridges between metal centers. nih.gov The specific structure adopted depends on the steric and electronic nature of the pyridine N-oxide substituent.

Structural Features of Manganese(II) Chloride Complexes with Alkyl-Substituted Pyridine N-Oxides iucr.orgnih.gov
LigandComplex FormulaStructural MotifManganese Coordination GeometryBridging Ligands
Pyridine N-oxide (PNO)[MnCl₂(C₅H₅NO)(H₂O)]ₙCoordination PolymerPseudo-octahedralPNO and Chloride
2-Methylpyridine N-oxide (2MePNO)[MnCl₂(C₆H₇NO)(H₂O)]ₙCoordination PolymerPseudo-octahedral2MePNO and Chloride
3-Methylpyridine N-oxide (3MePNO)[Mn₂Cl₄(C₆H₇NO)₂(H₂O)₄]DimerPseudo-octahedral3MePNO

Ligand Design Strategies for Enhanced Stability and Tunability (e.g., Chelate Effect)

The stability and properties of metal complexes can be significantly enhanced by designing ligands that can form multiple bonds with the metal center. This is known as the chelate effect. While this compound itself is a monodentate ligand (binding through a single atom), it can be incorporated into larger molecular frameworks to create bidentate or polydentate ligands.

For example, a molecule containing two pyridine N-oxide moieties connected by a flexible linker can bind to a metal ion in a pincer-like fashion, forming a stable chelate ring. The stability of such complexes is entropically favored over complexes with two separate monodentate ligands. By strategically placing this compound units into such multidentate scaffolds, chemists can design ligands with precisely controlled steric bulk and electronic properties. These tailored ligands can enforce specific coordination geometries on the metal center, which is crucial for controlling the selectivity of catalytic reactions. For instance, incorporating the this compound motif into ligands like dipyridylpyrrole N-oxides has led to the synthesis of highly efficient zinc catalysts for Michael addition reactions.

The design principles of chelation allow for the creation of robust and tunable metal complexes. The ethyl group in a this compound-based chelate ligand could serve to fine-tune solubility, influence crystal packing in the solid state, or create a specific chiral environment for asymmetric catalysis.

Applications in Specific Catalytic Processes (e.g., Water Oxidation)

The N-oxide functional group of this compound and its derivatives plays a significant role in various catalytic processes, most notably in the challenging reaction of water oxidation. While direct studies on this compound are limited, research on analogous pyridine N-oxide (PNO) compounds provides a strong basis for its potential applications. PNO derivatives have been identified as effective electron transfer relays in artificial photosynthetic systems designed for water oxidation.

Research has demonstrated that incorporating PNO derivatives into photoanodes, often composed of materials like titanium dioxide (TiO2), can significantly enhance their performance. These modified photoanodes exhibit higher photocurrent densities and greater stability during water oxidation. The role of the PNO derivative is analogous to the tyrosine-Z/tyrosyl radical pair in natural photosynthesis (Photosystem II), which efficiently mediates electron transfer.

Metal complexes involving pyridine-containing ligands have also been extensively studied as catalysts for water oxidation. While not always involving an N-oxide, the principles of ligand design to stabilize high-valent metal centers and facilitate the O-O bond formation are relevant. The presence of the N-oxide group in a ligand like this compound could influence the electronic structure and catalytic activity of metal centers such as ruthenium, manganese, iron, and cobalt, which are commonly employed in water oxidation catalysts.

Materials Science Innovations Featuring Pyridine N-Oxide Moieties

The unique electronic and coordination properties of the pyridine N-oxide group have led to its incorporation into a variety of advanced materials. While specific research on this compound in this context is not extensively documented, the broader class of pyridine N-oxide derivatives has shown significant promise in materials science.

Integration in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Pyridine-based compounds are widely utilized in the development of materials for organic light-emitting diodes (OLEDs) due to their excellent electron-transporting properties. While direct integration of this compound into OLEDs has not been reported, the fundamental properties of the pyridine N-oxide moiety suggest potential applications. The strong dipole moment of the N-oxide group could influence the molecular packing and electronic properties of thin films, which are critical for efficient charge injection and transport in OLED devices.

Furthermore, pyridine derivatives are often used as ligands in phosphorescent emitters, typically containing heavy metal ions like iridium or platinum. The coordination of a pyridine N-oxide ligand, such as this compound, to a metal center could modulate the photophysical properties of the resulting complex, including its emission color, quantum yield, and stability. The electron-donating or -withdrawing nature of the substituent on the pyridine ring can fine-tune the energy levels of the metal complex, which is a key strategy in designing efficient OLED emitters.

Development of Specialty Chemicals and Polymeric Materials

3-Ethylpyridine itself is a known precursor in the synthesis of specialty chemicals, particularly in the pharmaceutical and agrochemical industries. The N-oxide derivative, this compound, serves as a versatile intermediate for further functionalization of the pyridine ring, enabling the synthesis of a wider range of complex molecules.

In the realm of polymeric materials, the incorporation of pyridine N-oxide moieties can impart unique properties. For instance, poly(4-vinylpyridine N-oxide) is a well-studied polymer known for its use as a dye transfer inhibitor in detergents and as a support for metal catalysts. While this is a different polymer, it highlights the potential functionalities that a pyridine N-oxide group can bring to a polymer backbone.

Polymers containing the this compound moiety could exhibit enhanced solubility in polar solvents and unique coordination capabilities with metal ions. Such polymers could find applications as specialty coatings, adhesives, or in the development of functional membranes. Research has also indicated that polymeric N-oxides can exhibit good biocompatibility and blood compatibility, opening up possibilities for their use in biomedical applications.

Investigations in Functional Materials and Nanomaterials

The ability of the pyridine N-oxide group to act as a ligand for metal ions is a key feature in the design of functional materials and nanomaterials. Coordination of this compound to metal centers can lead to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their tunable porosity, high surface area, and potential applications in gas storage, separation, and catalysis.

The specific structure and properties of these materials would be influenced by the ethyl substituent on the pyridine ring, which could affect the packing and coordination geometry. For example, MOFs incorporating this compound could exhibit specific adsorption properties for certain gases or act as catalysts for various chemical transformations.

Furthermore, pyridine N-oxide derivatives can be used to functionalize the surface of nanomaterials, such as nanoparticles and nanosheets. This surface modification can alter the electronic properties of the nanomaterials, improve their dispersibility in different media, and introduce new functionalities. For instance, functionalizing graphene with pyridine N-oxide moieties has been explored to modulate its electronic properties.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 3-ethylpyridine 1-oxide in academic research?

  • Answer : Synthesis should follow rigorous protocols for pyridine N-oxidation, such as using hydrogen peroxide or peracetic acid under controlled conditions. Characterization requires a combination of spectroscopic techniques:

  • FT-IR and Raman spectroscopy to confirm the N-oxide functional group (e.g., shifts in C-N-O stretching vibrations) .
  • X-ray crystallography for unambiguous structural determination if single crystals are obtainable .
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition patterns .
    • Experimental details must adhere to journal guidelines, including full disclosure of reaction conditions, purification steps, and spectral data in the main text or supplementary materials .

Q. How can researchers validate the purity and structural identity of this compound?

  • Answer :

  • Chromatographic methods (HPLC, GC-MS) to verify purity, with retention times compared to known standards.
  • Elemental analysis for empirical formula confirmation.
  • Multinuclear NMR spectroscopy (¹H, ¹³C, DEPT) to resolve substituent positions and detect impurities .
    • For novel derivatives, additional validation via high-resolution mass spectrometry (HRMS) is essential .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the reproductive toxicity of this compound in mammalian systems?

  • Answer :

  • In vitro capacitation assays using sperm models, as demonstrated in studies on cigarette smoke components. Key steps include:

Exposure of sperm to this compound at varying concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M).

Quantification of hyperactive motility via computer-assisted sperm analysis (CASA) to assess capacitation inhibition .

  • Oocyte maturation assays to evaluate dose-dependent effects on germ cell development .
    • Statistical analysis (ANOVA with post-hoc tests) should address variability between biological replicates .

Q. How can contradictions in biological activity data between this compound and its analogs (e.g., 2-ethylpyridine) be resolved?

  • Answer :

  • Structure-activity relationship (SAR) studies to correlate substituent position (e.g., ethyl group at C3 vs. C2) with bioactivity.
  • Molecular docking simulations to predict interactions with biological targets (e.g., sperm membrane receptors) .
  • Dose-response curve comparisons to identify threshold concentrations for differential effects .
    • Replicate experiments under standardized conditions (pH, temperature, exposure time) to minimize confounding variables .

Q. What strategies are effective for studying the coordination chemistry of this compound with transition metals?

  • Answer :

  • Synthesis of metal complexes (e.g., Cu(II), Fe(III)) under inert atmospheres to prevent oxidation.
  • Magnetic susceptibility measurements and EPR spectroscopy to determine metal-ligand bonding and electronic structure .
  • Theoretical computations (DFT, TD-DFT) to model bonding interactions and predict spectral properties .

Methodological and Safety Considerations

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Answer :

  • Peroxide risk assessment : Monitor for peroxide formation during storage using test strips, especially if stored in ethers or ketones .
  • Exposure controls : Use fume hoods, gloves, and eye protection. Reference OSHA guidelines for medical evaluation in case of overexposure .
  • Deactivation procedures : Follow institutional protocols for peroxide-forming chemicals, including neutralization with reducing agents (e.g., ferrous sulfate) before disposal .

Q. How can computational methods complement experimental studies on this compound’s physicochemical properties?

  • Answer :

  • Quantum chemical calculations (e.g., Gaussian, ORCA) to predict vibrational spectra, dipole moments, and redox potentials .
  • Molecular dynamics simulations to model solvation effects and stability in biological matrices .
  • Validate computational results against experimental data (e.g., FT-IR, cyclic voltammetry) to ensure accuracy .

Data Presentation and Reproducibility

Q. What are the best practices for documenting and reporting research on this compound to ensure reproducibility?

  • Answer :

  • Detailed supplementary materials : Include raw spectral data, crystallographic files (CIF), and computational input/output files .
  • Transparent statistical reporting : Specify sample sizes, p-values, and confidence intervals for biological assays .
  • Reference standards : Compare NMR/FT-IR data to published spectra (e.g., NIST Chemistry WebBook) for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.